molecular formula C5H9N3O B1372614 4-Propyl-1,2,5-oxadiazol-3-amine CAS No. 872188-99-3

4-Propyl-1,2,5-oxadiazol-3-amine

Cat. No.: B1372614
CAS No.: 872188-99-3
M. Wt: 127.14 g/mol
InChI Key: JYMNMNWIWJSHDM-UHFFFAOYSA-N
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Description

4-Propyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound with the molecular formula C₅H₉N₃O. It is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and an amine group at the third position.

Biochemical Analysis

Biochemical Properties

4-Propyl-1,2,5-oxadiazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with biomolecules. For instance, it can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s function. This binding interaction can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Additionally, this compound can modulate enzyme activity by altering the enzyme’s conformation or stability.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been observed to degrade over time, leading to a decrease in its activity. In in vivo studies, the compound’s effects can be more prolonged, depending on its metabolic stability and the rate of degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can lead to significant changes in cellular function. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes . Additionally, this compound can affect the levels of specific metabolites, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it may bind to albumin, a common transport protein in the blood, which helps distribute the compound throughout the body . The localization and accumulation of this compound in specific tissues can influence its overall effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The specific localization of the compound can determine its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1,2,5-oxadiazol-3-amine typically involves the cyclization of an amidoxime with a suitable nitrile under acidic conditions. One common method includes the reaction of an amidoxime with a nitrile in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out at room temperature, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amides, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Propyl-1,2,5-oxadiazol-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another member of the oxadiazole family with similar structural features but different substitution patterns.

    1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.

    1,2,3-Oxadiazole: Less common but studied for its unique chemical properties.

Uniqueness

4-Propyl-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-propyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNMNWIWJSHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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